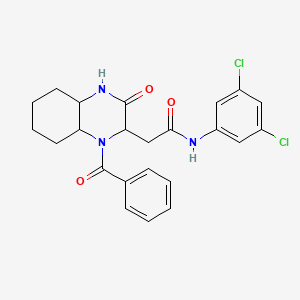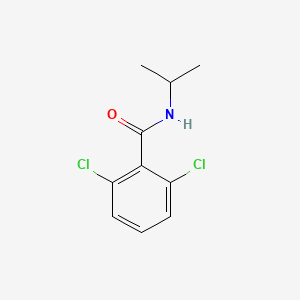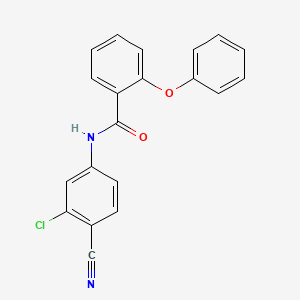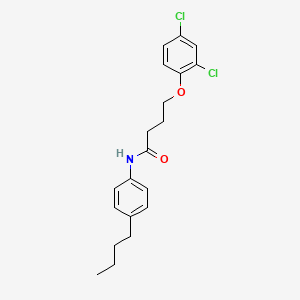![molecular formula C23H24N2O5S2 B11175188 2-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11175188.png)
2-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-2-phenylmethanesulfonylacetamide is a complex organic compound that features a sulfonamide group, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-phenylmethanesulfonylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The reaction between 4-aminobenzenesulfonamide and 2-phenylethylamine under acidic conditions to form the intermediate sulfonamide.
Acylation: The intermediate is then acylated using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-phenylmethanesulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-phenylmethanesulfonylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes or receptors involved in various diseases.
Materials Science: Used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Research: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-phenylmethanesulfonylacetamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide
- N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide
Uniqueness
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-phenylmethanesulfonylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H24N2O5S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C23H24N2O5S2/c26-23(18-31(27,28)17-20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)32(29,30)24-16-15-19-7-3-1-4-8-19/h1-14,24H,15-18H2,(H,25,26) |
InChI Key |
BHNZCLBKVMFFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11175115.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B11175122.png)
![2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11175137.png)


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11175151.png)

![4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11175159.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175165.png)
![N-(4-ethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175170.png)
![2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11175173.png)



